molecular formula C12H17N3O4 B2395534 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide CAS No. 2320663-35-0

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2395534
CAS No.: 2320663-35-0
M. Wt: 267.285
InChI Key: BSNYNEPFVZZEPX-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features a furan ring substituted with dimethyl groups, a hydroxyethyl group, and an imidazolidine ring with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide typically involves multiple steps One common method starts with the preparation of 2,5-dimethylfuran, which is then reacted with an appropriate aldehyde to form an intermediateThe final step involves the addition of the carboxamide group under controlled conditions, often using reagents such as potassium carbonate and thiosemicarbazide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method offers advantages such as shorter reaction times, higher yields, and cleaner products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different products.

    Reduction: The imidazolidine ring can be reduced under specific conditions.

    Substitution: The hydroxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of carboxylic acids, while reduction of the imidazolidine ring can yield amines .

Scientific Research Applications

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The furan ring and imidazolidine ring play crucial roles in its activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide
  • 1-thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(fluoro/trifluoromethylphenyl)-2-pyrazolines

Uniqueness

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-7-5-9(8(2)19-7)10(16)6-14-12(18)15-4-3-13-11(15)17/h5,10,16H,3-4,6H2,1-2H3,(H,13,17)(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNYNEPFVZZEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)N2CCNC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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